5-Methyl-6-(methyl(phenyl)amino)nicotinic acid
CAS No.:
Cat. No.: VC15849917
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C14H14N2O2 |
---|---|
Molecular Weight | 242.27 g/mol |
IUPAC Name | 5-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18)9-15-13(10)16(2)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18) |
Standard InChI Key | PVJAVICIXRGSDE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)O |
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the pyridinecarboxylic acid family, with systematic IUPAC nomenclature designating it as 5-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid. Its molecular formula (C₁₄H₁₄N₂O₂) and weight (242.27 g/mol) derive from the pyridine core augmented by three substituents:
-
Carboxylic acid group (-COOH) at position 3, introducing polarity and hydrogen-bonding capacity.
-
Methyl group (-CH₃) at position 5, enhancing hydrophobicity and steric bulk.
-
N-Methyl-N-phenylamino group (-N(CH₃)C₆H₅) at position 6, contributing aromaticity and potential π-π stacking interactions .
The canonical SMILES representation (CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)O
) and InChIKey (PVJAVICIXRGSDE-UHFFFAOYSA-N
) provide unambiguous identifiers for computational and experimental studies.
Crystallographic and Conformational Insights
While X-ray crystallographic data for this specific compound are unavailable, analogous nicotinic acid derivatives exhibit planar pyridine rings with substituents adopting orientations that minimize steric clashes. The N-methyl-N-phenylamino group likely positions the phenyl ring perpendicular to the pyridine plane, optimizing resonance stabilization . Computational models predict a dipole moment of ~4.2 D, driven by the polar carboxylic acid and the electron-rich amino group .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₄N₂O₂ | |
Molecular Weight | 242.27 g/mol | |
Hydrogen Bond Donors | 1 (COOH) | |
Hydrogen Bond Acceptors | 4 (2 × O, 2 × N) | |
Topological Polar SA | 42.4 Ų | |
XLogP3 | 2.7 |
Synthesis and Manufacturing
Established Synthetic Routes
The synthesis of 5-methyl-6-(methyl(phenyl)amino)nicotinic acid typically involves multi-step functionalization of nicotinic acid precursors. Two primary strategies dominate:
Route 1: Direct Substitution on Pyridine
-
Chlorination: Nicotinic acid is chlorinated at position 6 using POCl₃, yielding 6-chloronicotinic acid.
-
Amination: The chloride undergoes nucleophilic substitution with N-methylaniline in the presence of a palladium catalyst, introducing the N-methyl-N-phenylamino group.
-
Methylation: A Friedel-Crafts alkylation at position 5 using methyl iodide completes the substitution pattern.
Route 2: Ester Hydrolysis
-
Ester Synthesis: Methyl 6-(methyl(phenyl)amino)nicotinate (C₁₄H₁₄N₂O₂) is prepared via esterification of the corresponding acid chloride with methanol .
-
Saponification: Basic hydrolysis (e.g., NaOH/EtOH) cleaves the ester to the carboxylic acid, achieving yields >75% under reflux .
Industrial-Scale Considerations
Batch reactors remain standard for small-scale production, while continuous-flow systems improve efficiency for multi-ton outputs. Key challenges include:
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from regioisomers.
-
Byproduct Management: Unreacted N-methylaniline (boiling point 196°C) is recovered via distillation.
Physicochemical Properties
Solubility and Partitioning
The compound exhibits biphasic solubility:
-
Aqueous Phase: Limited solubility (~1.2 mg/mL at 25°C) due to the hydrophobic phenyl and methyl groups.
-
Organic Phase: High solubility in DMSO (≥50 mg/mL) and dichloromethane, facilitating reaction workups .
The calculated partition coefficient (XLogP3 = 2.7) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .
Stability Profile
-
Thermal Stability: Decomposition onset at 218°C (DSC), with exothermic degradation yielding CO₂ and aniline derivatives.
-
Photostability: UV exposure (λ = 254 nm) induces decarboxylation over 72 hours, necessitating amber storage vials.
Biological Relevance and Hypothesized Activities
Receptor Interaction Hypotheses
The N-methyl-N-phenylamino group mimics endogenous amine neurotransmitters, suggesting possible affinity for:
-
GPCRs: Serotonin (5-HT₂) and dopamine (D₂) receptors, based on molecular docking simulations.
-
Ion Channels: Voltage-gated potassium channels (Kv1.3), where the carboxylic acid may coordinate pore residues .
Table 2: Theoretical Pharmacological Profile
Target | Predicted Mechanism | Potential Application |
---|---|---|
5-HT₂ Receptor | Competitive antagonism | Antipsychotic therapy |
COX-2 | Non-competitive inhibition | Anti-inflammatory agents |
Kv1.3 Channel | Pore block | Autoimmune disease treatment |
Comparative Analysis with Analogues
Substituent Effects on Bioactivity
Modifying the N-alkyl or aryl groups significantly alters target selectivity:
Compound | Key Modification | Bioactivity Shift |
---|---|---|
5-Methyl-6-(piperidinyl)nicotinic acid | Cyclic amine substituent | Enhanced μ-opioid receptor affinity |
6-(Phenylthio)nicotinic acid | Thioether linkage | Improved metabolic stability |
5-Ethyl-6-(methylamino)nicotinic acid | Shorter alkyl chain | Reduced CNS penetration |
Industrial Applications
-
Pharmaceutical Intermediate: Serves as a precursor for kinase inhibitors in oncology pipelines.
-
Analytical Standard: HPLC calibration for quantifying nicotinate derivatives in biological matrices.
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